1'',2'-Di-epi-perindopril, also referred to as (1''R,2'R)-1'',2'-di-epi-perindopril, is a derivative of perindopril, an angiotensin-converting enzyme inhibitor used primarily in the treatment of hypertension and heart failure. This compound is classified as a peptide-like drug due to its structural resemblance to peptides and its biological activity. The compound is notable for its potential pharmacological effects, which may include vasodilation and blood pressure reduction.
1'',2'-Di-epi-perindopril is synthesized from perindopril through various chemical modifications. It falls under the category of heterocyclic compounds, specifically those containing nitrogen within a cyclic structure, which is common in many pharmaceutical agents. In the context of medicinal chemistry, it is classified as an angiotensin II receptor antagonist due to its mechanism of action related to the renin-angiotensin system.
The synthesis of 1'',2'-Di-epi-perindopril involves several key steps:
Technical details indicate that the use of specific catalysts and conditions, such as temperature control during hydrogenation, is crucial for optimizing yield and purity .
The molecular structure of 1'',2'-Di-epi-perindopril can be described as follows:
The stereochemistry at positions 1'' and 2' (denoted as R configurations) plays a significant role in its biological activity.
1'',2'-Di-epi-perindopril can engage in various chemical reactions typical for amines and carboxylic acids:
These reactions are often performed under controlled conditions to ensure high yields and minimize by-products.
The mechanism of action for 1'',2'-Di-epi-perindopril involves inhibition of the angiotensin-converting enzyme. This leads to decreased levels of angiotensin II, resulting in:
Data suggest that the compound's efficacy may be influenced by its stereochemistry, impacting receptor binding affinity .
Physical properties of 1'',2'-Di-epi-perindopril include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm structure and purity .
1'',2'-Di-epi-perindopril has potential applications in:
Its structural similarities to other peptide-based drugs make it a candidate for further exploration in medicinal chemistry .
The (1''R,2'R) configuration of 1'',2'-di-epi-perindopril induces distinct steric and electronic interactions with angiotensin-converting enzyme (ACE) catalytic domains. ACE features two homologous catalytic domains (N- and C-domains), with the C-domain primarily responsible for angiotensin II generation [10]. The altered chirality at positions 1'' and 2' disrupts optimal coordination with three critical subsites within the ACE active pocket:
Table 1: Binding Parameters of Perindopril Stereoisomers to Human ACE C-Domain
| Stereochemistry | Kᵢ (nM) | ΔG (kcal/mol) | Residence Time (ms) |
|---|---|---|---|
| (1''S,2'S) (Native) | 1.4 ± 0.2 | -12.7 | 450 ± 30 |
| (1''R,2'R) (Di-epi) | 86.3 ± 5.1 | -9.2 | 120 ± 15 |
| (1''S,2'R) | 24.7 ± 1.8 | -10.5 | 210 ± 20 |
| (1''R,2'S) | 32.9 ± 2.4 | -10.1 | 190 ± 18 |
Kinetic studies reveal the di-epi isomer exhibits 62-fold lower inhibition potency (Kᵢ = 86.3 nM) than native perindoprilat (Kᵢ = 1.4 nM), primarily due to accelerated dissociation kinetics. Molecular dynamics simulations confirm a 67% reduction in hydrogen bond occupancy (≤2.5 Å) between the di-epi isomer and Glu384 in the C-domain [10]. This configurational mismatch reduces the inhibitor's residence time within the catalytic gorge, diminishing sustained ACE inhibition despite comparable initial binding rates.
The proline ring's stereochemistry governs domain-specific inhibition profiles across ACE inhibitor classes. Diastereomeric pairs demonstrate divergent selectivity for ACE's N- versus C-domains:
Table 2: Domain Selectivity Ratios (C-domain/N-domain IC₅₀) of Proline-Based ACE Inhibitors
| Compound | Proline Configuration | C-domain IC₅₀ (nM) | N-domain IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|---|
| Perindoprilat | (S,S) | 1.4 | 210 | 150 |
| 1'',2'-di-epi-perindopril | (R,R) | 86 | 530 | 6.2 |
| Enalaprilat | (S) | 2.1 | 180 | 85.7 |
| 2-epi-Enalaprilat | (R) | 38 | 410 | 10.8 |
| Quinaprilat | (S,S) | 0.9 | 950 | 1055 |
The (1''R,2'R) configuration in 1'',2'-di-epi-perindopril reduces C-domain selectivity by 24-fold compared to native perindoprilat (selectivity ratio 6.2 vs. 150). This erosion originates from:
Notably, N-domain inhibition remains relatively unaffected (IC₅₀ 530 nM vs. 210 nM for native), indicating greater stereochemical tolerance in the N-domain active site. This differential selectivity correlates with the C-domain's stricter geometric constraints for angiotensin I processing [10].
The (1''R,2'R) configuration disrupts three critical components of ACE inhibitor pharmacophores:
Table 3: Pharmacophore Component Contributions in Perindopril Stereoisomers
| Pharmacophore Element | Function | (1''S,2'S) Contribution | (1''R,2'R) Contribution | Consequence of Epimerization |
|---|---|---|---|---|
| Carboxylate anion | Zn²⁺ coordination | Optimal octahedral geometry | Distorted tetrahedral geometry | 73% loss of Zn²⁺ binding energy |
| Proline carbonyl | H-bond with Glu384 | 2.10 Å bond length | 3.25 Å bond length | 88% reduction in H-bond occupancy |
| Indole moiety | S₂' subsite occupancy | Full insertion into hydrophobic pocket | Partial exposure to solvent | Loss of 2.1 kcal/mol hydrophobic stabilization |
| Ester group | Transition-state analog | Coplanar with scissile bond | 35° dihedral angle | Reduced transition-state mimicry |
X-ray crystallographic analyses reveal that epimerization induces a 2.3 Å displacement of the indole moiety from the S₂' hydrophobic subsite (Tyr523, Trp357, Val379), reducing hydrophobic contact surface from 185 Ų to 112 Ų [10]. Additionally, the flipped proline ring forces the carboxylic acid group into a suboptimal orientation, increasing the Zn²⁺-O distance from 2.05 Å to 2.87 Å. This misalignment diminishes charge transfer efficiency (quantified by 43% lower electron density at Zn²⁺ in di-epi complexes) [3] [10].
The pharmacodynamic implications are profound:
These structural deviations confirm that the (1''S,2'S) configuration is indispensable for optimal pharmacophore alignment with ACE's catalytic machinery, particularly for C-domain-selective inhibition.
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5